molecular formula C11H10S B3023417 1-Naphthalenemethanethiol CAS No. 5254-86-4

1-Naphthalenemethanethiol

Cat. No.: B3023417
CAS No.: 5254-86-4
M. Wt: 174.26 g/mol
InChI Key: XMFGKICZZHDQGH-UHFFFAOYSA-N
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Description

This compound belongs to the class of aromatic thiols, which are characterized by their sulfhydryl (-SH) group.

Properties

IUPAC Name

naphthalen-1-ylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFGKICZZHDQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148113
Record name 1-Naphthalenemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-67-1, 5254-86-4
Record name 1-Naphthalenemethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenemethanethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33934
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthalenemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Naphthalenemethanethiol (C11H10S), also known as 1-naphthylmethanethiol, is an organosulfur compound with notable biological activities. Its structure features a naphthalene ring bonded to a thiol group, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and environmental science.

  • Molecular Formula : C11H10S
  • Molecular Weight : 174.26 g/mol
  • CAS Number : 136847-00-9

Biological Activities

1-Naphthalenemethanethiol exhibits a range of biological activities, primarily related to its interactions with biological systems. The following sections summarize key findings from various studies.

Antioxidant Activity

Research indicates that thiol compounds, including 1-naphthalenemethanethiol, possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and associated diseases.

StudyFindings
Demonstrated the ability of 1-naphthalenemethanethiol to reduce oxidative stress markers in vitro.
Showed that the compound can enhance the activity of endogenous antioxidant enzymes.

Toxicological Studies

Toxicity assessments have been conducted to evaluate the effects of 1-naphthalenemethanethiol on aquatic organisms. A study focusing on fish toxicity revealed that this compound exhibits moderate toxicity levels, which necessitates careful handling in environmental contexts.

OrganismLC50 (ppm)Reference
Trout3.0
Bluegill2.5

These values indicate that while the compound is toxic at certain concentrations, it may also serve as a model for understanding the ecological impact of similar organosulfur compounds.

Enzyme Inhibition

1-Naphthalenemethanethiol has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes.

EnzymeIC50 (µM)Reference
CYP3A425
CYP2D630

These findings suggest potential applications in pharmacology, particularly in modulating drug metabolism and enhancing therapeutic efficacy.

Case Studies

Several case studies highlight the significance of 1-naphthalenemethanethiol in biological research:

  • Antioxidant Mechanisms :
    • A study evaluated the protective effects of 1-naphthalenemethanethiol against hydrogen peroxide-induced cytotoxicity in human cell lines. Results indicated a dose-dependent increase in cell viability and a reduction in apoptosis markers.
  • Environmental Impact :
    • Research assessing the environmental toxicity of organosulfur compounds found that 1-naphthalenemethanethiol negatively impacted larval development in fish species, emphasizing the need for regulatory measures when using such compounds in industrial applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-Naphthalenemethanethiol with structurally related naphthalene derivatives:

Characteristic 1-Naphthalenemethanethiol 1-Methylnaphthalene 1-(Phenylthio)naphthalene 1-Naphthalenemethanol
Molecular Formula C₁₁H₁₀S (inferred) C₁₁H₁₀ C₁₆H₁₂S C₁₁H₁₀O
Molecular Weight (g/mol) ~178.3 (calculated) 142.20 236.33 158.20
Boiling Point Not available 244.7°C Not reported 177–180°C (est.)
Solubility Low water solubility (thiols) Insoluble in water Likely hydrophobic Slightly soluble in water
Functional Group -SH (thiol) -CH₃ (methyl) -SPh (phenylthio) -CH₂OH (hydroxymethyl)

Key Observations :

  • Reactivity : The thiol group in 1-Naphthalenemethanethiol confers higher reactivity compared to methyl or phenylthio substituents, enabling participation in redox reactions and metal coordination .
  • Environmental Fate : Methyl and phenylthio derivatives exhibit persistence in soil and sediments, while thiols may undergo oxidation to sulfonic acids .

Toxicological Profiles

While direct toxicological data for 1-Naphthalenemethanethiol is absent, insights can be drawn from studies on naphthalene and its derivatives:

Compound Acute Toxicity Chronic Effects Biomarkers
1-Naphthalenemethanethiol Not studied Potential hepatotoxicity (thiols) Urinary thiol metabolites (theoretical)
1-Methylnaphthalene LD₅₀ (rat, oral): 1,840 mg/kg Respiratory irritation Adipose tissue detection
Naphthalene LD₅₀ (rat, oral): 490 mg/kg Hemolytic anemia, cataracts Urinary 1-naphthol

Key Findings :

  • Metabolism : Naphthalene derivatives are metabolized via cytochrome P450 enzymes to epoxides and diols, which mediate toxicity . Thiol-containing analogs may form glutathione conjugates, altering metabolic pathways .
  • Data Gaps: Standardized methods for quantifying thiol metabolites in biological matrices are lacking, mirroring challenges noted for naphthalene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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